4-Bromo-5-aza-2-oxindole

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers synthesizing kinase-focused libraries require aza-oxindole building blocks with reliable cross-coupling handles. Generic oxindoles lack the 5-aza pyridine nitrogen essential for hinge-binding interactions, while non-brominated analogs eliminate the key C4 derivatization site. • C4-bromo enables Suzuki-Miyaura and related cross-coupling for rapid SAR exploration • 5-aza modulates electronic properties and hydrogen-bonding capacity critical for target binding • 44.45 g/mol MW increase over 4-chloro analog for programs requiring heavier halogen Supplied with batch-specific QC documentation. Standard international B2B shipping with end-use compliance screening.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
CAS No. 1190313-66-6
Cat. No. B1379012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-aza-2-oxindole
CAS1190313-66-6
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1C2=C(C=CN=C2Br)NC1=O
InChIInChI=1S/C7H5BrN2O/c8-7-4-3-6(11)10-5(4)1-2-9-7/h1-2H,3H2,(H,10,11)
InChIKeyCBXVPOIXUKJUTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-aza-2-oxindole: Core Properties


4-Bromo-5-aza-2-oxindole (IUPAC: 4-bromo-1,3-dihydropyrrolo[3,2-c]pyridin-2-one) is a heterocyclic building block with a molecular formula of C7H5BrN2O and a molecular weight of 213.03 g/mol . It belongs to the aza-oxindole class and is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis .

Synthetic Intermediate
For kinase inhibitor programs and FBDD campaigns
C4-Bromo Handle
Enables Pd-catalyzed cross-coupling diversification
5-Aza Scaffold
Modulates electronic properties and kinase hinge binding

4-Bromo-5-aza-2-oxindole: Why Substitutes Fail


In procurement for kinase inhibitor programs, the specific substitution pattern of 4-Bromo-5-aza-2-oxindole is non-interchangeable. The C4-bromine provides a critical synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to elaborate the core, while the 5-aza (pyridine nitrogen) modulates electronic properties and hydrogen-bonding capacity, which directly impacts target binding and solubility [1]. Substituting with a non-brominated 5-aza-2-oxindole eliminates the key derivatization point, while a non-aza oxindole (e.g., 4-bromo-2-oxindole) alters kinase hinge-binding potential and overall scaffold geometry, rendering them functionally distinct building blocks [2].

  • Non-brominated 5-aza-oxindole lacks C4-Br handle, limiting SAR diversification
  • 4-Bromo-2-oxindole alters kinase hinge-binding potential; scaffold geometry mismatch
  • 7-Aza scaffold targets different kinases; fundamental mismatch for kinase programs

4-Bromo-5-aza-2-oxindole: Differentiation Evidence


C4-Bromo vs. C4-Chloro: Physicochemical Differences

Compared to its 4-chloro analog (4-chloro-5-aza-2-oxindole, CAS 1190313-48-4), 4-bromo-5-aza-2-oxindole exhibits a significantly higher molecular weight and a calculated increase in lipophilicity due to the bromine substituent . This difference is critical in fragment-based drug discovery where precise control over physicochemical properties (MW, cLogP) is paramount for optimizing ligand efficiency and pharmacokinetic profiles.

Physicochemical Profile
Head-to-head
+44.45 g/mol MW increase vs. 4-chloro analog
Higher lipophilicity; supports ADME property optimization
Calculated from molecular formula
Medicinal Chemistry Drug Design Physicochemical Properties

Kinase Selectivity: 5-Aza vs. 7-Aza Scaffolds

The 5-aza-2-oxindole scaffold is known to target protein tyrosine kinases and serine/threonine kinases, as documented in foundational patents covering aza-oxindole derivatives [1]. This target class engagement is fundamentally distinct from the 7-aza-2-oxindole scaffold, which has been explored for anti-inflammatory applications and as a privileged structure in different biological contexts [2]. While direct IC50 values for the specific bromo-derivative against a defined kinase panel are not publicly available, the class-level inference is clear: the position of the aza-nitrogen dictates the kinase inhibition profile.

Kinase Selectivity
Class-level
5-Aza targets tyrosine & serine/threonine kinases; 7-Aza explored for anti-inflammatory
Scaffold dictates kinase inhibition profile
No direct IC50 data; class-level inference from patents
Kinase Inhibition Selectivity Scaffold Hopping

C4-Bromo Cross-Coupling Derivatization

The C4-bromo substituent in 4-Bromo-5-aza-2-oxindole is a strategically positioned handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling rapid diversification of the aza-oxindole core. This contrasts with non-halogenated 5-aza-2-oxindole, which lacks this versatile reactive site . The bromine's presence on the pyridine ring of the pyrrolo[3,2-c]pyridine system offers a distinct vector for chemical elaboration compared to other regioisomers.

Synthetic Utility
Supporting evidence
C4-Br enables Pd-catalyzed cross-coupling; non-halogenated lacks reactive handle
Key derivatization point for SAR library synthesis
Standard cross-coupling methods
Organic Synthesis Building Blocks Cross-Coupling

4-Bromo-5-aza-2-oxindole: R&D Applications


FBDD for Kinase Targets

As a core aza-oxindole fragment, this compound is ideally suited for FBDD campaigns targeting protein kinases. Its C4-bromo handle allows for facile fragment growing and merging via cross-coupling, as supported by the established use of azaindole scaffolds in kinase inhibitor programs [1]. The class-level evidence from patents confirms the 5-aza-oxindole core's relevance to this target space [2].

SAR Library Synthesis

Procurement of 4-Bromo-5-aza-2-oxindole is a critical first step in synthesizing a library of C4-substituted 5-aza-2-oxindole analogs. The presence of the bromine atom provides a reliable and versatile site for late-stage functionalization, enabling the rapid exploration of structure-activity relationships around the core scaffold.

Higher MW & Lipophilicity Starting Points

In programs where the physicochemical property space of chloro or fluoro analogs is too constrained, the bromo-derivative offers a starting point with inherently higher molecular weight and lipophilicity. The direct comparison data with the 4-chloro analog confirms a 44.45 g/mol increase, making it the rational choice when the target profile necessitates a heavier halogen.

Application
Selection Property
Validation Focus
FBDD for kinase targets
5-Aza scaffold for kinase hinge binding
Cross-coupling diversification & scaffold validation
SAR library synthesis
C4-Br handle for late-stage functionalization
Reaction scope and library diversity
Higher MW & lipophilicity start
Higher MW & lipophilicity vs. chloro analog
Physicochemical parameter optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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